potassium;hexadecanoate
Description
Potassium hexadecanoate (C₁₆H₃₁KO₂), the potassium salt of hexadecanoic acid (palmitic acid), is a fatty acid derivative with significant industrial and biological relevance. Structurally, it consists of a 16-carbon saturated fatty acid chain bound to a potassium ion via a carboxylate group. This ionic nature grants it distinct solubility properties, making it highly water-soluble compared to its parent acid or ester derivatives. Potassium hexadecanoate is commonly utilized in soap production, emulsifiers, and as a surfactant due to its ability to reduce surface tension . It also plays roles in microbial interactions, as hexadecanoate derivatives are metabolic intermediates in microbial consortia .
Properties
IUPAC Name |
potassium;hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Saponification occurs via nucleophilic acyl substitution, where KOH cleaves the ester bond of the FAME to produce potassium hexadecanoate and methanol:
Here, represents the palmitic acid chain ().
Process Optimization
Key parameters from the patent include:
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Pressure : Conducted under normal pressure (760 torr) during saponification, followed by reduced pressure (300–400 torr) for methanol removal.
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Propylene Glycol Concentration : 15–50 wt% (ideally 25–35 wt%) to maintain fluidity (viscosity <100 cP).
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Water Content : 15–25 wt% in the final solution to balance washing capacity and reactivity.
Table 1: Reaction Outcomes for Analogous Systems (C12 and C14 FAMEs)
| Parameter | Lauric Acid (C12) | Myristic Acid (C14) | Target for C16 (Palmitate) |
|---|---|---|---|
| Reaction Temperature (°C) | 90 ± 5 | 90 ± 5 | 90 ± 5 |
| PG Concentration (wt%) | 25–35 | 25–35 | 25–35 |
| Final Viscosity (cP/50°C) | 60 | 80 | 90–100 (estimated) |
| Unreacted Ester (%) | <1.0 | <1.0 | <1.0 |
The patent highlights that omitting PG leads to inhomogeneous solidification during saponification, underscoring its role as a critical process stabilizer.
Advanced Catalytic Methods for Enhanced Efficiency
CN104741033B introduces a catalytic approach using potassium glycinate and FAMEs, though primarily for synthesizing fatty acylglycinate surfactants. However, this method’s principles—such as catalyst selection and temperature modulation—can be extrapolated to potassium hexadecanoate synthesis:
Table 2: Catalytic Saponification Parameters
| Parameter | Range | Optimal Value |
|---|---|---|
| Catalyst Loading (wt%) | 15–30 | 18–25 |
| Temperature (°C) | 100–180 | 120–150 |
| Molar Ratio (KOH:FAME) | 1:1–1:1.5 | 1:1.05 |
Industrial-Scale Production Workflow
The synthesis of potassium hexadecanoate at scale involves sequential steps refined for efficiency:
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Mixing Phase :
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Saponification :
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Aging and Topping :
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Cooling and Adjustment :
Quality Control and Characterization
Critical metrics for industrial-grade potassium hexadecanoate include:
Chemical Reactions Analysis
Types of Reactions
Potassium hexadecanoate undergoes various chemical reactions, including:
Oxidation: Potassium hexadecanoate can be oxidized to produce hexadecanedioic acid.
Reduction: It can be reduced to form hexadecanol.
Substitution: The carboxylate group in potassium hexadecanoate can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Hexadecanedioic acid
Reduction: Hexadecanol
Substitution: Various substituted hexadecanoates depending on the electrophile used
Scientific Research Applications
Potassium hexadecanoate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in studies involving lipid metabolism and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of soaps, detergents, and cosmetics due to its surfactant properties.
Mechanism of Action
The mechanism of action of potassium hexadecanoate involves its interaction with lipid membranes and proteins. As a surfactant, it can disrupt lipid bilayers, leading to changes in membrane permeability. Additionally, potassium hexadecanoate can interact with proteins, affecting their structure and function. These interactions are crucial in its applications in drug delivery and as a reagent in biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section provides a detailed comparison of potassium hexadecanoate with structurally or functionally related compounds, including esters, phospholipids, and other salts.
Ethyl Hexadecanoate
- Chemical Formula : C₁₈H₃₆O₂
- Properties: A neutral ester of hexadecanoic acid, ethyl hexadecanoate is less polar than potassium hexadecanoate, rendering it more soluble in organic solvents. It is frequently identified in plant extracts (e.g., Tilkor leaves, Mimosa caesalpiniifolia) and fermented products, contributing to aromatic profiles .
- Applications: Antimicrobial Activity: Ethyl hexadecanoate exhibits antifungal properties in Trichoderma species, inhibiting postharvest pathogens . Biofuel Production: Found in hydrothermal liquefaction (HTL) oils, it is a key component in bio-oil blends alongside hexadecanoic acid .
- Natural Occurrence : Constitutes up to 18.34% in ethyl acetate extracts of Tilkor leaves .
Methyl Hexadecanoate
- Chemical Formula : C₁₇H₃₄O₂
- Properties: Another ester derivative, methyl hexadecanoate is structurally simpler and less bioactive than ethyl or potassium forms. It is prevalent in plant oils (e.g., Aristolochia foetida) and essential oils, often co-occurring with hexadecanoic acid .
- Applications: Phytochemical Studies: Used as a marker in GC-MS analyses for identifying fatty acid profiles in plant extracts .
1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine (DPPE)
- Chemical Formula: C₃₇H₇₄NO₈P
- Properties: A phospholipid containing two hexadecanoate chains, DPPE is integral to lipid bilayers and cell membranes. Unlike potassium hexadecanoate, it is amphiphilic but non-ionic, enabling membrane fluidity modulation .
- Applications :
Hexadecanoic Acid (Palmitic Acid)
- Chemical Formula : C₁₆H₃₂O₂
- It dominates in plant oils (e.g., 39.1% in Maltese bulb oil) and microbial metabolites .
- Applications: Industrial: A precursor for biodiesel and surfactants. In HTL, it co-occurs with ethyl hexadecanoate in bio-oil fractions . Biological: Secreted by Dietzia spp. to support bacterial growth in alkane-degrading consortia .
Comparative Data Table
Key Research Findings
- Antimicrobial Efficacy: Ethyl hexadecanoate outperforms potassium hexadecanoate in antifungal applications, likely due to its volatility and membrane permeability .
- Industrial Relevance: Potassium hexadecanoate and hexadecanoic acid are critical in HTL processes, with the former enhancing oil yields at lower temperatures .
- Biological Roles: Hexadecanoate derivatives serve as cross-feeding metabolites in microbial communities, promoting synergistic growth in alkane degradation .
Q & A
Q. What safety protocols are essential for handling potassium hexadecanoate in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
